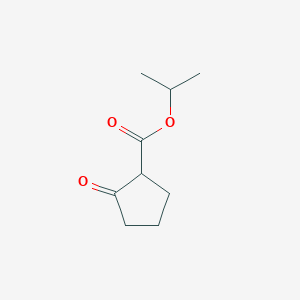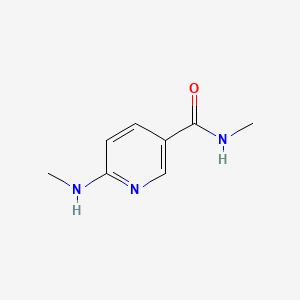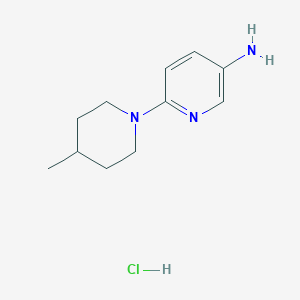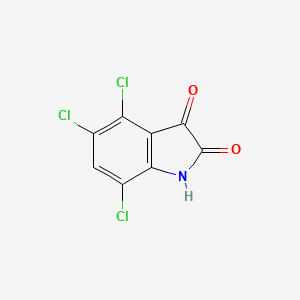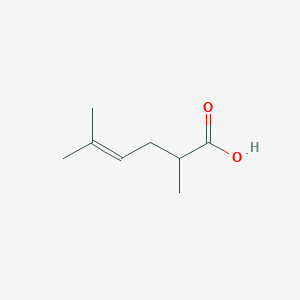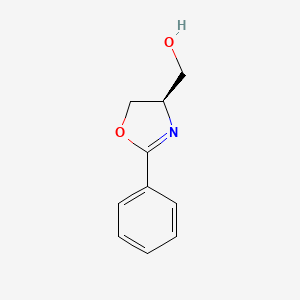-lambda~5~-phosphanone CAS No. 83575-89-7](/img/structure/B3057665.png)
[(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone
Overview
Description
[(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone, commonly known as DMAP, is a versatile and widely used reagent in organic chemistry. It is a white crystalline solid with a molecular formula of C13H16NO2P and a molecular weight of 249.24 g/mol. DMAP is a tertiary amine oxide that is often used as a catalyst in various chemical reactions due to its unique properties.
Mechanism of Action
DMAP acts as a nucleophilic catalyst by donating a pair of electrons to the substrate, which increases the electrophilicity of the substrate. It also acts as a Lewis base catalyst by coordinating with the substrate and forming a complex that facilitates the reaction. DMAP can also act as a hydrogen bond acceptor, which stabilizes the intermediate and enhances the reaction rate.
Biochemical and Physiological Effects:
DMAP has no known biochemical or physiological effects on living organisms. It is a stable and non-toxic compound that is safe to handle in the laboratory.
Advantages and Limitations for Lab Experiments
DMAP is a versatile and widely used reagent in organic chemistry due to its unique properties. It is a highly effective catalyst that can enhance the reaction rate and yield of various chemical reactions. DMAP is also relatively inexpensive and easy to handle in the laboratory. However, DMAP has some limitations, including its low solubility in water and its tendency to form complexes with metal ions.
Future Directions
There are many potential future directions for research on DMAP, including the development of new synthetic methods, the optimization of existing reactions, and the exploration of new applications in organic chemistry. Some possible areas of research include the use of DMAP in the synthesis of biologically active compounds, the development of new catalytic systems based on DMAP, and the investigation of the mechanism of action of DMAP in various chemical reactions. Additionally, research on the environmental impact of DMAP and its potential toxicity to living organisms may be important for ensuring its safe and sustainable use in the future.
Scientific Research Applications
DMAP is widely used as a catalyst in various chemical reactions, including esterification, amidation, and acylation reactions. It is also used as a nucleophilic catalyst and a Lewis base catalyst. DMAP is an essential reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, dyes, and pigments.
properties
IUPAC Name |
N-diphenylphosphoryloxy-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NO2P/c1-15(2)17-18(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTBABDQVNNTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)OP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545523 | |
| Record name | [(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-diphenylphosphoryloxy-N-methylmethanamine | |
CAS RN |
83575-89-7 | |
| Record name | [(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



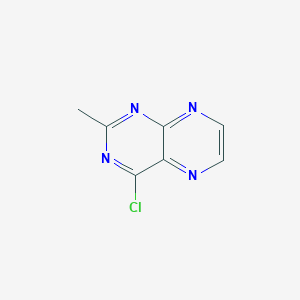


![2-[tert-Butyl(dimethyl)silyl]phenol](/img/structure/B3057589.png)
